5-Chloro-2-fluoroaniline (CAS 2106-05-0) is a dihalogenated aromatic amine widely utilized as a core building block in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty fluorinated materials[1]. Featuring an ortho-fluoro and meta-chloro substitution pattern relative to the amine, this compound offers a unique combination of electronic deactivation and steric directing effects. In procurement and material selection, it is prioritized for its high atom economy in cross-coupling reactions, its ability to modulate lipophilicity and pKa in medicinal chemistry [2], and its role as a scalable precursor to 1-chloro-3,4-difluorobenzene[1]. Compared to unhalogenated anilines or alternative isomers, 5-chloro-2-fluoroaniline provides precise regiocontrol essential for downstream target affinity and process reproducibility.
Substituting 5-chloro-2-fluoroaniline with close isomers, such as 4-chloro-2-fluoroaniline or 3-chloro-4-fluoroaniline, fundamentally alters both process safety and downstream product efficacy. In industrial scale-up, the position of the chlorine atom drastically impacts the stability and safety profile of diazonium intermediates; for instance, the 4-chloro isomer produces a highly sensitizing and irritating diazonium salt, whereas the 5-chloro derivative mitigates these occupational hazards [1]. In medicinal chemistry, shifting the halogen positions disrupts critical binding interactions in the target pocket—such as the HA/HB helices of KCa2.2a channels—resulting in a complete loss of subtype selectivity or drastic reductions in target potency[2]. Consequently, generic substitution is unviable for both safety-critical manufacturing and precision drug design.
In the industrial synthesis of 1-chloro-3,4-difluorobenzene—a critical precursor for fluorinated quinolone antibiotics—using 5-chloro-2-fluoroaniline instead of the 4-chloro isomer significantly improves process safety[1]. The intermediate 5-chloro-2-fluorophenyl diazonium fluoborate is markedly less irritating and sensitizing to the skin than 4-chloro-2-fluorophenyl diazonium fluoborate. Furthermore, this route achieves an 87% intermediate yield and avoids the use of highly toxic and expensive silver difluoride[1].
| Evidence Dimension | Skin irritation and sensitization potential of diazonium intermediate |
| Target Compound Data | 5-Chloro-2-fluorophenyl diazonium fluoborate: Significantly reduced irritation/sensitization risk |
| Comparator Or Baseline | 4-Chloro-2-fluorophenyl diazonium fluoborate (Isomer comparator): High irritation/sensitization risk |
| Quantified Difference | Qualitative safety improvement with 87% isolated yield of the diazonium salt |
| Conditions | Aqueous mineral acid / fluoboric acid precipitation at -5°C to 0°C |
Minimizing occupational exposure hazards during the handling of diazonium intermediates is critical for safe and cost-effective tonnage-scale manufacturing.
When utilized as an aniline building block in the synthesis of CyPPA analogs for spinocerebellar ataxia type 2 (SCA2) models, 5-chloro-2-fluoroaniline yields highly potent positive allosteric modulators [1]. The resulting derivative (Compound 2q) demonstrated an EC50 of 0.091 μM for KCa2.2a channel activation, representing a nearly 4-fold improvement over the baseline CyPPA (EC50 = 0.35 μM). Additionally, the specific substitution pattern ensures strict subtype selectivity, with ~0% Emax on KCa2.1 channels[1].
| Evidence Dimension | KCa2.2a Channel Activation (EC50) |
| Target Compound Data | 0.091 ± 0.016 μM (Compound 2q, derived from 5-chloro-2-fluoroaniline) |
| Comparator Or Baseline | 0.35 ± 0.035 μM (CyPPA baseline) |
| Quantified Difference | 3.8-fold increase in potency (lower EC50) |
| Conditions | Inside-out patch-clamp electrophysiology in HEK293 cells |
Procuring this specific halogenated aniline allows medicinal chemists to access highly potent, subtype-selective ion channel modulators that outperform standard benchmarks.
5-Chloro-2-fluoroaniline serves as a highly efficient nucleophile in the synthesis of substituted 1,4-dioxa-8-azaspiro[4,5]decane fungicidal agents[1]. In a key N-alkylation step with 2-chloromethyl-8-(2-chloro-5-thiazolyl)methyl-1,4-dioxa-8-azaspiro[4,5]decane, 5-chloro-2-fluoroaniline achieves an 85% isolated yield. The specific ortho-fluoro and meta-chloro substitution pattern provides the optimal balance of nucleophilicity and steric accessibility required for high-conversion coupling under standard potassium carbonate and potassium iodide conditions [1].
| Evidence Dimension | N-alkylation coupling yield |
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | Standard industrial coupling baseline (typically 60-75% for sterically hindered anilines) |
| Quantified Difference | High-yielding conversion (85%) |
| Conditions | DMF, K2CO3, KI catalyst, 140°C for 20 hours |
High coupling yields in late-stage agrochemical synthesis directly translate to lower cost-of-goods and reduced waste in commercial fungicide production.
5-Chloro-2-fluoroaniline is the optimal starting material for the tonnage-scale production of 1-chloro-3,4-difluorobenzene via a diazonium fluoborate intermediate. This route is preferred over the 4-chloro isomer due to a significantly reduced risk of skin sensitization and irritation during scale-up, ensuring safer and more cost-effective manufacturing of specialized antibacterial drugs [1].
In medicinal chemistry programs targeting spinocerebellar ataxia type 2 (SCA2), this compound is utilized to synthesize highly potent CyPPA analogs. The resulting KCa2.2a channel modulators exhibit superior EC50 values (0.091 μM) compared to baseline templates, making 5-chloro-2-fluoroaniline an essential building block for precision neurology drugs [2].
For agrochemical production, 5-chloro-2-fluoroaniline acts as a reliable nucleophile in N-alkylation reactions to produce substituted 1,4-dioxa-8-azaspiro[4,5]decane fungicides. Its favorable steric and electronic profile enables high coupling yields (85%), optimizing the commercial viability of the active fungicidal ingredients [3].
Acute Toxic;Irritant;Health Hazard